Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate
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Overview
Description
Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C12H15N3O5 and a molecular weight of 281.26 g/mol . This compound is characterized by the presence of a tert-butyl group, a formyl group, and a nitro group attached to a pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate typically involves multi-step organic reactions. One common method includes the nitration of a pyridine derivative followed by formylation and subsequent protection of the amine group with a tert-butyl carbamate . The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOCH3) in methanol.
Major Products
Oxidation: Tert-butyl (6-carboxy-4-nitropyridin-2-YL)methylcarbamate.
Reduction: Tert-butyl (6-formyl-4-aminopyridin-2-YL)methylcarbamate.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of Tert-butyl (6-formyl-4-nitropyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The nitro group can participate in redox reactions, affecting cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (4-nitropyridin-2-yl)methylcarbamate: Similar structure but with different substitution patterns on the pyridine ring.
Tert-butyl (4-chloropyridin-2-yl)methylcarbamate: Contains a chlorine atom instead of a nitro group.
Tert-butyl (6-bromo-2-chloropyridin-3-yl)methylcarbamate: Contains both bromine and chlorine atoms on the pyridine ring.
Properties
Molecular Formula |
C12H15N3O5 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
tert-butyl N-[(6-formyl-4-nitropyridin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H15N3O5/c1-12(2,3)20-11(17)13-6-8-4-10(15(18)19)5-9(7-16)14-8/h4-5,7H,6H2,1-3H3,(H,13,17) |
InChI Key |
OZIZJSXASOQHIN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=CC(=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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